An In-depth Technical Guide to 2-(Cyclohexylamino)-1,2-diphenylethanol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-(Cyclohexylamino)-1,2-diphenylethanol: Structure, Properties, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(Cyclohexylamino)-1,2-diphenylethanol, a chiral amino alcohol with significant potential in synthetic chemistry and drug development. Drawing upon established principles and data from structurally related compounds, this document will explore its chemical architecture, physicochemical properties, stereoselective synthesis, and potential applications, offering a forward-looking perspective for researchers and industry professionals.
Introduction: The Promise of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are a privileged structural motif in organic chemistry and medicinal chemistry. Their ability to form key hydrogen bonds and engage in stereospecific interactions has led to their widespread use as chiral auxiliaries, catalysts, and key intermediates in the synthesis of biologically active molecules. 2-(Cyclohexylamino)-1,2-diphenylethanol, with its combination of a bulky cyclohexyl group and two phenyl rings, presents a unique stereochemical environment, suggesting potential for high selectivity in asymmetric transformations and specific binding to biological targets. This guide will serve as a foundational resource for unlocking the potential of this intriguing molecule.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-(Cyclohexylamino)-1,2-diphenylethanol are dictated by its molecular structure, which features a stereogenic center at both the carbon bearing the hydroxyl group and the carbon bearing the amino group.
A search for the physicochemical properties of 2-(Cyclohexylamino)-1,2-diphenylethanol reveals that this specific compound has limited readily available data. However, data for the related compound (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol is available, including its CAS number (153322-13-5) and molecular weight (295.42). Another related compound, 2-Cyclohexylamino-1-phenylethanol, has a molecular weight of 219.32.[1] For the purpose of this guide, I will use the data for (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol as a primary reference point, while also drawing on data from other similar amino alcohols to provide a comprehensive, albeit partially inferred, profile. I will proceed with structuring the guide and creating the necessary diagrams and protocols based on this information and established chemical principles.
Chemical Structure
The molecular structure consists of a two-carbon ethanol backbone substituted with two phenyl groups and a cyclohexylamino group. The presence of two chiral centers gives rise to four possible stereoisomers.
Caption: Chemical structure of 2-(Cyclohexylamino)-1,2-diphenylethanol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(Cyclohexylamino)-1,2-diphenylethanol, with some data inferred from structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | 2-(Cyclohexylamino)-1,2-diphenylethanol | N/A |
| CAS Number | 153322-13-5 (for 1R,2S isomer) | |
| Molecular Formula | C20H25NO | |
| Molecular Weight | 295.42 g/mol | |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | 142-144 °C (for a related compound) | [2] |
| Boiling Point | >300 °C (predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water (predicted) | N/A |
| pKa | 8.5 - 9.5 (amine), 13.5 - 14.5 (hydroxyl) (predicted) | N/A |
Synthesis and Stereochemistry
The synthesis of 2-(Cyclohexylamino)-1,2-diphenylethanol can be achieved through several synthetic routes. A common and effective method involves the reductive amination of a benzoin derivative. The stereochemical outcome of the synthesis is of paramount importance, as the biological activity and catalytic efficacy of the different stereoisomers can vary significantly.
General Synthesis Workflow
A representative synthetic workflow for the preparation of a specific stereoisomer of 2-(Cyclohexylamino)-1,2-diphenylethanol is outlined below. This process highlights the key steps of precursor synthesis, reductive amination, and purification.
Caption: A generalized workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Objective: To synthesize (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol.
Materials:
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(R)-Benzoin
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Cyclohexylamine
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Methanol
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Hexanes
Procedure:
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Reaction Setup: To a solution of (R)-Benzoin (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add cyclohexylamine (1.2 eq).
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Reductive Amination: Stir the mixture for 30 minutes, then add STAB (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) can be employed to yield the pure product.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical purity can be assessed using chiral HPLC.
Causality behind Experimental Choices:
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Choice of (R)-Benzoin: The stereochemistry of the starting material is crucial for controlling the stereochemistry of the final product.
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Use of STAB: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.
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Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the reducing agent and lead to lower yields.
Potential Applications
The unique structural features of 2-(Cyclohexylamino)-1,2-diphenylethanol suggest its utility in several areas of chemical research and development.
Asymmetric Catalysis
The chiral backbone of this amino alcohol makes it an excellent candidate for use as a ligand in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as:
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Asymmetric reduction of ketones: The corresponding oxazaborolidine catalyst, derived from this amino alcohol and borane, could be a highly effective catalyst for the enantioselective reduction of prochiral ketones.
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Enantioselective addition of organometallic reagents to aldehydes: As a chiral ligand, it could facilitate the addition of organozinc or organoaluminum reagents to aldehydes with high enantioselectivity.
Chiral Auxiliary
The compound can be used as a chiral auxiliary to control the stereochemistry of reactions. By temporarily attaching it to a prochiral substrate, the bulky cyclohexyl and phenyl groups can direct the approach of a reagent from a specific face, leading to a single stereoisomer of the product.
Precursor for Biologically Active Molecules
The 1,2-amino alcohol motif is a common feature in many biologically active compounds. 2-(Cyclohexylamino)-1,2-diphenylethanol could serve as a key intermediate in the synthesis of novel pharmaceutical agents, including potential adrenergic receptor modulators or calcium channel blockers, based on the pharmacophores present in its structure.
Conclusion and Future Outlook
2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral amino alcohol with considerable, yet largely unexplored, potential. Its synthesis, while requiring careful stereochemical control, is achievable through established synthetic methodologies. The true value of this compound lies in its potential applications as a chiral ligand, a chiral auxiliary, and a building block for complex, biologically active molecules. Further research into its catalytic activity and its role as a synthetic intermediate is warranted and is expected to unveil new and exciting opportunities in the fields of asymmetric synthesis and medicinal chemistry.
References
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National Institute of Standards and Technology. (n.d.). 2-Cyclohexylamino-1-phenylethanol. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. In PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-1,2-diphenylethanol. In PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2-Diphenylethanol. In PubChem. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). 2-Phenylethanol Properties. Retrieved from [Link]
